molecular formula C5H8ClF2NO B6167659 N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride CAS No. 2110909-85-6

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride

Cat. No. B6167659
CAS RN: 2110909-85-6
M. Wt: 171.6
InChI Key:
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Description

“N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride” is a carbamate derivative with a difluoropropyl group. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride” would likely consist of a carbamate core, with a difluoropropyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Carbamates typically undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine and a carbonic acid derivative . The difluoropropyl group may also participate in various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the difluoropropyl group might increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, carbamate pesticides work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Carbamates, for example, can be toxic if ingested, inhaled, or absorbed through the skin . The difluoropropyl group could potentially add to the compound’s reactivity and toxicity .

Future Directions

The future directions for research on “N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride” would likely depend on its intended use. For example, if it’s a novel compound, further studies could be conducted to explore its potential applications in various fields, such as medicine or agriculture .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves the reaction of N-methylcarbamoyl chloride with 2,2-difluoropropylamine.", "Starting Materials": [ "N-methylcarbamoyl chloride", "2,2-difluoropropylamine" ], "Reaction": [ "Add N-methylcarbamoyl chloride to a reaction flask", "Add 2,2-difluoropropylamine dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold diethyl ether", "Dry the product under vacuum to obtain N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride" ] }

CAS RN

2110909-85-6

Product Name

N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride

Molecular Formula

C5H8ClF2NO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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